An In-depth Technical Guide to the Synthesis and Characterization of Sodium Tetraborate Pentahydrate
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Tetraborate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.
Introduction
Sodium tetraborate pentahydrate, also known as tincalconite in its mineral form, is a hydrated salt of boric acid. It is a white, crystalline solid that is moderately soluble in water. The structure of the tetraborate anion, [B₄O₅(OH)₄]²⁻, consists of two tetrahedral and two trigonal boron atoms, forming a complex and stable polyborate ion. This unique structure underpins its diverse chemical properties and applications. In the pharmaceutical industry, borate-containing compounds are explored for their potential as active pharmaceutical ingredients (APIs), excipients, and in drug delivery systems. A thorough understanding of its synthesis and characterization is paramount for its effective and safe utilization.
Synthesis of Sodium Tetraborate Pentahydrate
There are several established methods for the synthesis of sodium tetraborate pentahydrate. The choice of method often depends on the desired purity, scale, and available starting materials. Two common laboratory-scale methods are presented below.
Synthesis from Boric Acid and Sodium Carbonate
This method involves the neutralization of boric acid with sodium carbonate to form a sodium tetraborate solution, from which the pentahydrate is crystallized.
Experimental Protocol:
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Reaction Setup: In a 500 mL beaker, dissolve 21.2 g of anhydrous sodium carbonate in 150 mL of deionized water. Heat the solution to 80-90 °C on a hot plate with magnetic stirring.
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Addition of Boric Acid: Slowly add 49.5 g of boric acid to the hot sodium carbonate solution in small portions. The addition will cause effervescence due to the release of carbon dioxide. Continue stirring until all the boric acid has dissolved.
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Crystallization: Once a clear solution is obtained, reduce the heat and allow the solution to cool slowly to approximately 65-70 °C. Maintain this temperature to facilitate the crystallization of the pentahydrate form. The decahydrate (B1171855) form tends to crystallize at lower temperatures.
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Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
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Drying: Dry the crystals in a desiccator over a suitable drying agent or in an oven at a temperature below 70 °C to prevent further dehydration.
Synthesis by Recrystallization of Sodium Tetraborate Decahydrate (Borax)
This method leverages the temperature-dependent solubility and hydration states of sodium tetraborate.
Experimental Protocol:
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Dissolution: Prepare a saturated solution of sodium tetraborate decahydrate (borax) by dissolving it in deionized water at a temperature above 65 °C. For example, add approximately 100 g of borax (B76245) to 100 mL of deionized water and heat with stirring until fully dissolved.
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Hot Filtration: If any solid impurities are present, perform a hot filtration to obtain a clear, saturated solution.
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Crystallization: Allow the hot, clear solution to cool slowly to a temperature between 60 °C and 70 °C. Seed crystals of sodium tetraborate pentahydrate can be added to induce crystallization. Maintain this temperature range to promote the formation of the pentahydrate.
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Isolation and Washing: Collect the resulting crystals by vacuum filtration and wash them with a small volume of ethanol.
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Drying: Dry the purified sodium tetraborate pentahydrate crystals in a desiccator or a temperature-controlled oven below 70 °C.
Characterization of Sodium Tetraborate Pentahydrate
A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized sodium tetraborate pentahydrate.
Physical and Chemical Properties
A summary of the key physical and chemical properties of sodium tetraborate pentahydrate is provided in the table below.
| Property | Value |
| Chemical Formula | Na₂B₄O₇·5H₂O |
| Molecular Weight | 291.3 g/mol |
| Appearance | White crystalline powder or granules |
| Crystal System | Trigonal |
| Space Group | R32 |
| Melting Point | Begins to lose water of hydration at ~122 °C |
| Density | 1.815 g/cm³ |
| Solubility in Water | Moderately soluble |
| pH (1% solution) | ~9.3 |
X-ray Diffraction (XRD)
Powder X-ray diffraction is a powerful tool for identifying the crystalline phases of a material. The XRD pattern of sodium tetraborate pentahydrate is unique and can be used to confirm its synthesis.
Experimental Protocol:
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Sample Preparation: Finely grind the synthesized sodium tetraborate pentahydrate using a mortar and pestle to ensure a random orientation of the crystallites.
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Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
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Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable scan speed.
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Data Analysis: Compare the obtained XRD pattern with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) or other crystallographic databases.
Crystallographic Data:
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R32 |
| Unit Cell Parameters | a = 11.097(2) Å, c = 21.114(4) Å |
Powder XRD Data:
The following table lists the major diffraction peaks for sodium tetraborate pentahydrate (Tincalconite).[1][2][3]
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| 10.10 | 8.75 | 55 |
| 20.33 | 4.38 | 90 |
| 25.86 | 3.44 | 55 |
| 29.57 | 3.02 | 30 |
| 30.64 | 2.92 | 100 |
| 41.08 | 2.19 | 40 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of sodium tetraborate pentahydrate shows characteristic bands corresponding to the vibrations of the tetraborate anion and water of hydration.
Experimental Protocol:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide and pressing the mixture into a transparent disk.
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Instrument Setup: Use an FTIR spectrometer to record the spectrum.
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Data Collection: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.
FTIR Spectral Data:
The FTIR spectrum of sodium tetraborate pentahydrate exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations of water of hydration |
| ~1640 | H-O-H bending vibrations of water of hydration |
| 1350 - 1450 | Asymmetric stretching of B-O bonds in trigonal BO₃ units |
| 900 - 1100 | Asymmetric stretching of B-O bonds in tetrahedral BO₄ units |
| ~700 - 850 | B-O-B bending vibrations |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of materials. For sodium tetraborate pentahydrate, these techniques reveal the stepwise loss of water of hydration.
Experimental Protocol:
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Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina (B75360) or platinum crucible.
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Instrument Setup: Use a simultaneous TGA/DSC instrument.
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Data Collection: Heat the sample from room temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.
Thermal Analysis Data:
The thermal decomposition of sodium tetraborate pentahydrate occurs in multiple steps, corresponding to the loss of its five water molecules.
| Temperature Range (°C) | Weight Loss (%) | Thermal Event (DSC) | Interpretation |
| ~80 - 150 | ~24.7 | Endotherm | Loss of four molecules of water of hydration |
| ~150 - 350 | ~6.2 | Endotherm | Loss of the final molecule of water |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and characterization of sodium tetraborate pentahydrate.
Caption: Workflow for the synthesis of sodium tetraborate pentahydrate.
Caption: Workflow for the characterization of synthesized sodium tetraborate pentahydrate.
Conclusion
This technical guide has provided detailed methodologies for the synthesis and characterization of sodium tetraborate pentahydrate. The presented protocols for synthesis from boric acid and sodium carbonate, and by recrystallization, offer reliable routes to obtain this compound in the laboratory. The characterization data, including crystallographic parameters from XRD, vibrational modes from FTIR, and thermal decomposition profiles from TGA/DSC, provide a comprehensive set of benchmarks for researchers to verify the identity and purity of their synthesized material. The structured presentation of this information is intended to support the work of scientists and professionals in advancing their research and development activities involving sodium tetraborate pentahydrate.
